molecular formula C19H15FN6O2 B11197048 N-(4-fluorobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

N-(4-fluorobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B11197048
M. Wt: 378.4 g/mol
InChI Key: FKKWFZDHUYYRLK-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, pyridinyl, oxadiazolyl, and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the pyridinyl group. The imidazole ring is then synthesized and attached to the oxadiazole-pyridinyl intermediate. Finally, the fluorophenylmethyl group is introduced to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified compounds with different functional groups .

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research .

Properties

Molecular Formula

C19H15FN6O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide

InChI

InChI=1S/C19H15FN6O2/c20-15-3-1-13(2-4-15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-5-7-21-8-6-14/h1-8,10,12H,9,11H2,(H,22,27)

InChI Key

FKKWFZDHUYYRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)F

Origin of Product

United States

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